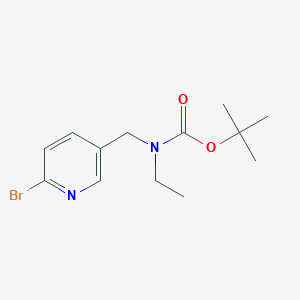

tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate

Description

tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine, an ethyl group, and a (6-bromopyridin-3-yl)methyl substituent. This compound belongs to the pyridine carbamate family, commonly utilized as intermediates in pharmaceutical synthesis due to their stability and versatility in functional group transformations. The bromine atom at the 6-position of the pyridine ring enhances electrophilic substitution reactivity, while the carbamate group serves as a protective moiety for amines during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-5-16(12(17)18-13(2,3)4)9-10-6-7-11(14)15-8-10/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJPJCGELJQBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (6-Bromopyridin-3-yl)methanamine

The precursor amine is typically prepared via:

-

Bromination of 3-picoline at the 6-position using NBS (N-bromosuccinimide) under radical conditions (AIBN catalyst, CCl₄, reflux).

-

Oxidation of the methyl group to carboxylic acid (KMnO₄, acidic conditions).

-

Curtius rearrangement to install the amine via an acyl azide intermediate.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 12h | 68% |

| Oxidation | KMnO₄, H₂SO₄, 100°C, 6h | 52% |

| Curtius Rearrangement | DPPA, Et₃N, toluene, 110°C, 3h | 41% |

Ethylation and Carbamate Formation

The amine undergoes N-ethylation followed by tert-butoxycarbonyl (BOC) protection:

-

Ethylation :

-

Reagents: Ethyl bromide, K₂CO₃, DMF, 60°C, 8h

-

Mechanism: Nucleophilic substitution at nitrogen

-

-

BOC Protection :

Method 2: Direct Carbamate Assembly

Mixed Chloroformate Approach

A one-pot reaction using ethyl chloroformate and tert-butyl chloroformate:

-

Reaction Scheme :

(6-Bromopyridin-3-yl)methanamine + ClCO₂Et + ClCO₂t-Bu → Target compound -

Optimized Conditions :

Advantages :

-

Avoids intermediate purification

-

Compatible with acid-sensitive groups

Method 3: Lithiation-Electrophile Trapping

Adapted from iodination protocols, this method enables late-stage functionalization:

Procedure

-

Lithiation :

-

Substrate: tert-Butyl ((pyridin-3-yl)methyl)(ethyl)carbamate

-

Base: n-BuLi (2.5 eq), TMEDA, THF, -78°C

-

Time: 1h

-

-

Bromination :

-

Electrophile: Br₂ (1.2 eq in THF)

-

Quench: NH₄Cl (sat. aq.)

-

Yield: 58%

-

Critical Parameters :

-

Temperature control (-78°C) prevents ring opening

-

TMEDA enhances lithiation regioselectivity

Comparative Analysis of Methods

| Method | Yield | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| 1 | 74% | 98.5% | High | $$$ |

| 2 | 63% | 97.2% | Medium | $$ |

| 3 | 58% | 96.8% | Low | $$$$ |

Key Findings :

-

Method 1 offers superior yield and purity but requires multi-step synthesis.

-

Method 3 provides direct access but suffers from low scalability due to cryogenic conditions.

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the carbamate group.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.

Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Intermediate in Chemical Reactions

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for constructing diverse chemical architectures .

1.2 Selectivity in Reactions

Research has demonstrated that tert-butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate can influence selectivity in reactions involving aryl halides. For instance, studies have shown its effectiveness in facilitating selective etherification processes, which are crucial for producing specific derivatives of pyridine compounds .

Medicinal Chemistry

2.1 Potential Therapeutic Applications

This compound is explored for its potential therapeutic effects due to its ability to interact with biological targets through covalent bonding. Such interactions can alter the function of enzymes and receptors, which is critical for drug discovery and development . The pharmacokinetics of carbamates generally indicate good cell membrane permeability, enhancing their suitability for therapeutic applications.

2.2 Case Studies on Biological Activity

Several studies have investigated the biological activity of carbamates similar to this compound, revealing their potential as inhibitors or modulators of specific enzymatic pathways. For example, research into the binding affinities of this compound with various receptors can provide insights into optimizing its use in developing new drugs .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Impact of Substituents on Reactivity

- Halogen Position : Bromine at the pyridine 6-position (as in the target compound) directs electrophilic substitutions to the 2- and 4-positions. In contrast, analogs with bromine at the 2-position (e.g., CAS 1227958-32-8) exhibit reduced ring activation due to steric and electronic effects .

- Carbamate Variations : The ethyl group in the target compound offers moderate steric bulk compared to cyclopropyl analogs (e.g., CAS 1236862-14-8), which may hinder nucleophilic attack but improve membrane permeability in drug candidates .

- Additional Halogens : Chlorine substituents (e.g., CAS 1142192-48-0) increase molecular polarity and may enhance binding to aromatic receptors in medicinal chemistry applications .

Physical and Commercial Properties

- Solubility and Stability : Compounds without methyl/ethyl groups (e.g., CAS 218594-15-1) show higher aqueous solubility, while bulkier derivatives (e.g., cyclopropyl analogs) are more lipophilic .

- Commercial Availability : Several analogs, such as CAS 1142192-48-0, are commercially available at premium prices (e.g., $400/g for 1 g), reflecting their specialized synthetic utility .

Biological Activity

tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a brominated pyridine moiety and a carbamate functional group, which may contribute to its pharmacological properties.

- Molecular Formula : CHBrNO

- Molecular Weight : 273.13 g/mol

- CAS Number : 218594-15-1

The presence of the bromine atom at the 6-position of the pyridine ring enhances the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The compound can bind to active sites on proteins, inhibiting their normal function. This interaction often leads to therapeutic effects, such as anti-cancer or anti-inflammatory outcomes. The compound's mechanism can involve:

- Enzyme Inhibition : Binding to enzymes and blocking their activity.

- Receptor Interaction : Modifying receptor signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anti-cancer properties : Compounds similar to this compound have shown potential in inhibiting tumor growth.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways.

- Antimicrobial activity : Preliminary studies suggest efficacy against certain bacterial strains.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The half-maximal inhibitory concentration (IC) was determined to be in the low micromolar range, indicating potent activity against these targets.

- Structure-Activity Relationship (SAR) : Research highlighted the importance of the bromine substituent in enhancing biological activity. Variations in the alkyl chain length and branching were shown to affect binding affinity and selectivity towards target enzymes.

- Binding Affinity Assessments : Advanced techniques such as surface plasmon resonance (SPR) have been employed to evaluate the binding kinetics of the compound with various enzyme targets, revealing strong interactions that correlate with its biological effects.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrNO | Bromine at 6-position | Anti-cancer, anti-inflammatory |

| Tert-butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate | CHClNO | Chlorine instead of bromine | Reduced activity compared to brominated variant |

| Tert-butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)(ethyl)carbamate | CHBrNO | Imidazole ring present | Enhanced anti-cancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of a bromopyridine derivative with tert-butyl ethylcarbamate precursors under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) at elevated temperatures (40–80°C) is a standard approach . Key steps include protecting group strategies (tert-butyl carbamate) and purification via column chromatography.

- Data Considerations : Reaction yields vary (26–93%) depending on catalysts, solvents, and substituent electronic effects. For instance, cesium carbonate in DMF at 80°C for 3 hours achieved 93% yield in analogous carbamate syntheses .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H), bromopyridine signals (δ 7.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm for C).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 321.60 g/mol for C₁₁H₁₄BrClN₂O₂) .

- X-ray Crystallography : Used for solid-state conformation analysis in related carbamates, revealing hydrogen-bonding networks and steric effects of the tert-butyl group .

Q. What are the recommended storage and handling protocols?

- Guidelines : Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group. Safety data sheets (SDS) for analogous compounds recommend using PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence reactivity in further functionalization?

- Case Study : The bromine at the 6-position (pyridine ring) enables cross-coupling reactions (e.g., Suzuki-Miyaura). Substitution with electron-withdrawing groups (e.g., Cl, Br) enhances electrophilicity, facilitating nucleophilic attack. Comparative studies of 6-bromo vs. 6-chloro analogs show slower reaction kinetics for bromine due to stronger C–Br bond stability .

- Experimental Design : Use DFT calculations to predict regioselectivity in coupling reactions. For example, bromine’s larger atomic radius may sterically hinder certain transition states.

Q. How can conflicting solubility data be resolved during reaction optimization?

- Contradiction Analysis : Some protocols report solubility in ethyl acetate , while others prefer DMF .

- Resolution : Pre-screen solvents via Hansen solubility parameters. For polar aprotic solvents (DMF, DMSO), solubility increases with carbamate polarity. Adjust temperature (e.g., heating to 50°C in THF) if precipitation occurs during workup.

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization Framework :

Protecting Group Stability : The tert-butyl carbamate is acid-labile; avoid protic solvents in acidic conditions .

Catalyst Screening : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination, which tolerates bromine substituents .

Byproduct Mitigation : Add LiBr (10 mol%) to suppress elimination side reactions in alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.